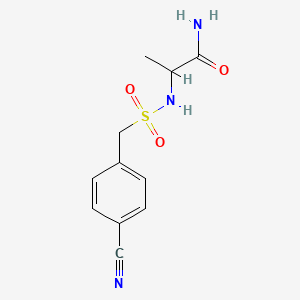
(1-(4-Iodobenzyl)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Iodobenzyl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H18INO and a molecular weight of 331.19 g/mol . This compound features a piperidine ring substituted with a 4-iodobenzyl group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Iodobenzyl)piperidin-4-yl)methanol typically involves the reaction of 4-iodobenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(4-Iodobenzyl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: (1-(4-Iodobenzyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a ligand in receptor binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological pathways. Its piperidine core is a common motif in many therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-(4-Iodobenzyl)piperidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the 4-iodobenzyl group can participate in halogen bonding and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
(1-Benzylpiperidin-4-yl)methanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
(1-(4-Bromobenzyl)piperidin-4-yl)methanol: Contains a bromine atom instead of iodine, which can affect its chemical properties and interactions.
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol:
Uniqueness: (1-(4-Iodobenzyl)piperidin-4-yl)methanol is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This feature can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H18INO |
|---|---|
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
[1-[(4-iodophenyl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C13H18INO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Clé InChI |
UDYQCUZMBRETMN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)









![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
